
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst at room temperature and normal pressure. This reaction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can then be esterified with ethanolic hydrochloric acid to form the corresponding ethyl ester. The ethyl ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) to obtain 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol. Finally, oxidation of this intermediate with oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide at -60°C produces 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde or 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
Reduction: 6-Fluoro-3,4-dihydro-2H-chromene-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific enzymes, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates
Uniqueness
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is unique due to the presence of the cyclopropyl group and the fluorine atom, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H13FO |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H13FO/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11H,1-3,5H2 |
Clave InChI |
OSQNTISRBPDELS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCC3=C(O2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


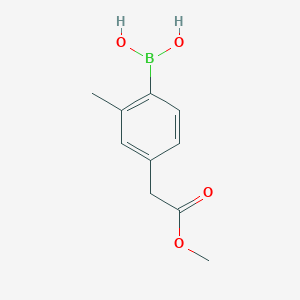
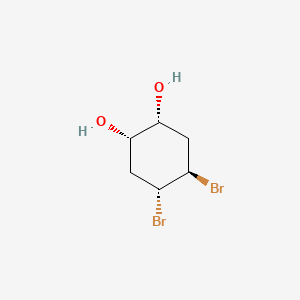
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
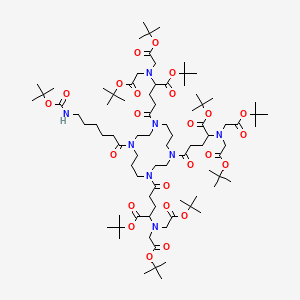

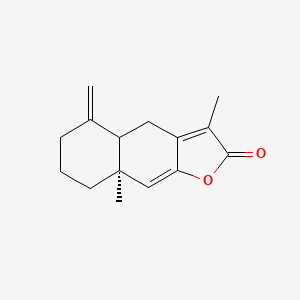
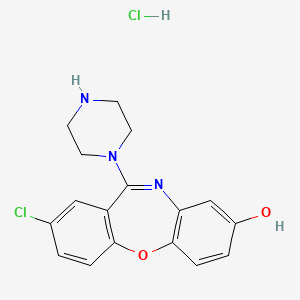
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

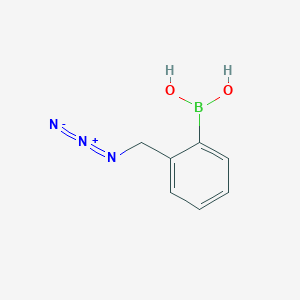
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
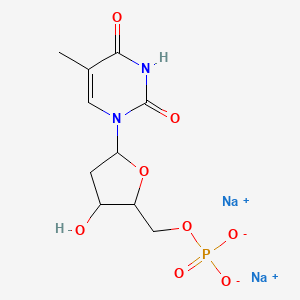
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)

